molecular formula C8H14O6 B3433591 Diethyl tartrate CAS No. 408332-88-7

Diethyl tartrate

Cat. No. B3433591
CAS RN: 408332-88-7
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-UHFFFAOYSA-N
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Description

Diethyl tartrate is a colourless, thick, oily liquid with a faint, wine-like odour . It is made from natural tartaric acid and has a mild, fruity, wine aroma . It is the ethyl ester of tartaric acid .


Synthesis Analysis

Diethyl tartrate can be synthesized from natural tartaric acid . The synthesis of fragment 196 begins with the transformation of diethyl-L-tartrate into the protected threitol derivative 198 using known procedures . Transformation of this derivative into diol 199 followed by epoxidation and nucleophilic opening using sodium azide led to a mixture of regioisomers .


Molecular Structure Analysis

The molecular formula of Diethyl tartrate is C8H14O6 . It has a molecular weight of 206.19 g/mol . The IUPAC name is diethyl 2,3-dihydroxybutanedioate . The InChI is 1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3 .


Chemical Reactions Analysis

Diethyl tartrate is used as a chiral auxiliary in the Sharpless enantioselective epoxidation of allylic alcohols . It is also used in the asymmetric oxidation of sulfides .


Physical And Chemical Properties Analysis

Diethyl tartrate is a 3-hydroxy carboxylic acid . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 280.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 60.2±6.0 kJ/mol . The flash point is 93.3±0.0 °C . The index of refraction is 1.471 .

Scientific Research Applications

Chiral Auxiliary in Sharpless Epoxidation

Diethyl tartrate is used as a chiral auxiliary in the Sharpless enantioselective epoxidation of allylic alcohols . This process is crucial in the synthesis of many biologically active compounds, where the control of stereochemistry is of utmost importance.

Oxidation of Sulfides to Sulfoxides

In Sharpless-type enantioselective oxidation, Diethyl tartrate plays a significant role. It aids in the oxidation of sulfides to sulfoxides . This reaction is particularly useful in the pharmaceutical industry, where sulfoxides are key intermediates in several drug syntheses.

Construction of Cyclopropanes from Allylic Alcohols

Diethyl tartrate serves as a chiral auxiliary in the enantioselective construction of cyclopropanes from allylic alcohols by an asymmetric Simmons-Smith reaction . Cyclopropanes are a common motif in many natural products and pharmaceuticals, making this application particularly valuable.

Synthesis of Isoquinoline Alkaloids

Diethyl tartrate is used as a chiral reagent in the synthesis of isoquinoline alkaloids . These alkaloids have a wide range of biological activities and are found in many medicinal plants.

Synthesis of Arundic Acid

Arundic acid, which has been used in acute ischemic stroke therapy, can be synthesized using Diethyl tartrate . This highlights the compound’s importance in the medical field, particularly in the treatment of neurological conditions.

Enolic Asymmetric Epoxidization

Diethyl tartrate can be used with titanium in enolic asymmetric epoxidization . This reaction is a key step in the synthesis of many complex natural products and pharmaceuticals.

Safety and Hazards

Diethyl tartrate is a combustible liquid . It causes skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

diethyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVZVORKRDODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859148
Record name 1,4-Diethyl 2,3-dihydroxybutanedioate
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Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless viscous liquid with very faint winey odour
Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033584
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Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
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Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
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Record name Diethyl tartrate
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Solubility

slightly soluble to insoluble in water; miscible in oil and alcohol
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.203-1.210 (20°)
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Diethyl tartrate

CAS RN

408332-88-7, 57968-71-5, 87-91-2
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester
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Record name racemic-Dimethoxysuccinic acid, dimethyl ester
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Record name Diethyl tartrate
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Record name 1,4-Diethyl 2,3-dihydroxybutanedioate
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Record name Diethyl tartrate
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Record name D,L-DIETHYL TARTRATE
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Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
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Melting Point

17 °C
Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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